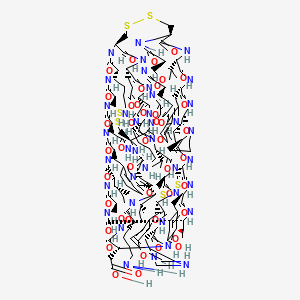
Circulin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique structural properties, which make them valuable in various scientific and industrial applications. This particular compound is notable for its complex structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Circulin D typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclic structure is achieved through cyclization reactions, often facilitated by coupling agents such as HATU or EDC .
Industrial Production Methods
Industrial production of cyclic peptides like this one can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired cyclic peptide .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid modifications.
Major Products
The major products of these reactions include modified cyclic peptides with altered functional groups, which can enhance or modify their biological activity .
Applications De Recherche Scientifique
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] has several scientific research applications:
Chemistry: Used as a model compound to study peptide conformations and interactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel materials and biotechnological applications
Mécanisme D'action
The mechanism of action of Circulin D involves its interaction with specific molecular targets. The cyclic structure allows for high binding affinity and selectivity towards these targets. The peptide can modulate biological pathways by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Boc-Cys-Pro-Gly-Cys-NHMe): A cyclic tetrapeptide with a simpler structure.
Cyclo(-His-Pro): A cyclic dipeptide known for its bioactivity.
Cyclo(-Gly-Pro): Another cyclic dipeptide with distinct properties
Uniqueness
Cyclo[Asn-Cys(1)-Lys-Cys(2)-Glu-Asn-Lys-Val-Cys(3)-Tyr-His-Asp-Lys-Ile-Pro-Cys(1)-Gly-Glu-Ser-Cys(2)-Val-Trp-Ile-Pro-Cys(3)-Tyr-Thr-Ser-Ile-Phe] is unique due to its complex sequence and multiple cysteine residues, which allow for the formation of multiple disulfide bonds. This complexity enhances its stability and potential for diverse biological activities .
Propriétés
Bioactivité |
Antiviral |
|---|---|
Séquence |
KIPCGESCVWIPCVTSIFNCKCENKVCYHD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



